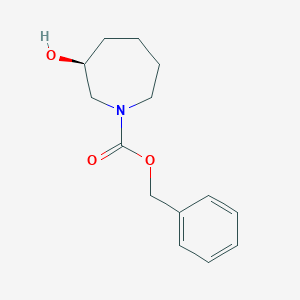

(S)-Benzyl 3-hydroxyazepane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-Benzyl 3-hydroxyazepane-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It belongs to the class of azepane derivatives, which are known for their diverse biological activities. In

Aplicaciones Científicas De Investigación

Chiral Resolution and Stereochemistry Analysis

(S)-Benzyl 3-hydroxyazepane-1-carboxylate and related compounds have been studied in the context of chiral resolution. The isolation and characterization of similar compounds, such as (S)-(+)-tert-butyl-3-hydroxyazepane-1-carboxylate, have been achieved using chiral supercritical fluid chromatography. This method, which includes preparative scale separation and stereochemistry assignment, is significant in understanding the properties and applications of this compound (Carry et al., 2013).

Role in Synthesis of Squalene Synthase Inhibitors

Modifications of the carboxyl group and introduction of protective groups to the hydroxy group of benzazepine derivatives, which are structurally similar to this compound, have shown significant inhibition of squalene synthase. This is crucial in the study of cholesterol synthesis in the liver, suggesting potential applications in cholesterol regulation and related health conditions (Miki et al., 2002).

Dopaminergic Activity Studies

Compounds structurally related to this compound, specifically benzazepines, have been synthesized and evaluated for their dopaminergic activity. These studies provide insights into the potential neurological and pharmacological applications of similar compounds, including the modulation of dopamine receptors (Pfeiffer et al., 1982).

Novel Synthesis Methods

Research has focused on novel synthetic methods to produce benzazepine derivatives, akin to this compound. These methods include ring-fused synthesis via hydride shift/cyclization sequences, providing new pathways for producing such compounds (Suh et al., 2017).

Ring Closure Synthesis Approaches

The synthesis of 1-, 2-, and 3-Benzazepines, which are structurally related to this compound, involves various ring closure methods. These methods provide insights into the diverse synthetic strategies applicable to similar compounds (Kasparek, 1974).

Propiedades

IUPAC Name |

benzyl (3S)-3-hydroxyazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13-8-4-5-9-15(10-13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13,16H,4-5,8-11H2/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADANQYYHJVOFNG-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C[C@H](C1)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octan-6-yl]propan-1-one](/img/structure/B2377009.png)

![N-(1,3-benzodioxol-5-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2377014.png)

![2-[(E)-3-thiophen-2-ylprop-2-enoyl]indene-1,3-dione](/img/structure/B2377018.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2377021.png)

![N-(4-ethylphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2377022.png)

![[1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2377023.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)propan-1-one](/img/structure/B2377024.png)

![(5-Bromofuran-2-yl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2377025.png)

![2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2377026.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole](/img/structure/B2377027.png)

![1-(3-Chlorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2377031.png)